molecular formula C29H25NO5 B11415268 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11415268
M. Wt: 467.5 g/mol
InChI Key: YTZIHMJSFCUHHH-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide involves multiple steps, including the formation of benzofuran rings and subsequent functionalization. One common method for constructing benzofuran rings is the intramolecular Friedel–Crafts reaction, which can be catalyzed by phosphoric acid . This method exhibits good functional group tolerance and high yields. Industrial production methods may involve optimizing reaction conditions to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide can be compared with other benzofuran derivatives, such as:

Properties

Molecular Formula

C29H25NO5

Molecular Weight

467.5 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C29H25NO5/c1-4-33-21-12-10-19(11-13-21)27(32)29-26(23-7-5-6-8-24(23)35-29)30-25(31)15-20-16-34-28-18(3)17(2)9-14-22(20)28/h5-14,16H,4,15H2,1-3H3,(H,30,31)

InChI Key

YTZIHMJSFCUHHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5C)C

Origin of Product

United States

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